3-Bromo-5-chloro-4-(trifluoromethoxy)aniline
Description
3-Bromo-5-chloro-4-(trifluoromethoxy)aniline is a halogenated aromatic amine with the molecular formula C₇H₄BrClF₃NO and a molecular weight of 290.47 g/mol. Its structure features a benzene ring substituted with:
- Amino group (-NH₂) at position 1,
- Bromo (-Br) at position 3,
- Chloro (-Cl) at position 5,
- Trifluoromethoxy (-OCF₃) at position 4.
This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethoxy group enhances metabolic stability and lipophilicity, making it valuable in drug design .
Properties
IUPAC Name |
3-bromo-5-chloro-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3NO/c8-4-1-3(13)2-5(9)6(4)14-7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPVENRPYCLNKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(F)(F)F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-4-(trifluoromethoxy)aniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of 3-Bromo-5-chloro-4-(trifluoromethoxy)aniline may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize automated systems and advanced technologies to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and other modern equipment can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-4-(trifluoromethoxy)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The aniline group can be oxidized to form nitro compounds or reduced to form amines.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki–Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds with diverse functional groups .
Scientific Research Applications
3-Bromo-5-chloro-4-(trifluoromethoxy)aniline has numerous scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug discovery and development, particularly for its interactions with specific molecular targets.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-4-(trifluoromethoxy)aniline involves its interactions with specific molecular targets and pathways. The presence of bromine, chlorine, and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various biomolecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The positions and types of substituents significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-Withdrawing Effects : Bromo, chloro, and trifluoromethoxy groups reduce electron density on the aromatic ring, directing electrophilic substitution to specific positions (e.g., para to OCF₃) .
- Solubility : Halogenated anilines generally exhibit low water solubility due to hydrophobic substituents. The trifluoromethoxy group further increases lipophilicity, enhancing membrane permeability .
- Thermal Stability : Trifluoromethoxy derivatives show higher thermal stability compared to methoxy analogs due to the strong C-F bonds .
Research Findings and Trends
- Antioxidant Activity : Substitution at position 4 (e.g., OCF₃) enhances radical scavenging efficiency compared to meta-substituted analogs .
- Structure-Activity Relationship (SAR) :
- Bromo vs. Chloro : Bromine’s larger atomic radius increases steric hindrance, reducing reactivity in nucleophilic substitutions compared to chlorine .
- Positional Effects : Para-substituted OCF₃ (as in the target compound) improves binding affinity in enzyme inhibition assays compared to ortho-substituted derivatives .
Biological Activity
3-Bromo-5-chloro-4-(trifluoromethoxy)aniline is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of trifluoromethoxy and halogen substituents can significantly influence the compound's pharmacological properties, making it a subject of interest in various therapeutic contexts.
Chemical Structure
The chemical formula for 3-Bromo-5-chloro-4-(trifluoromethoxy)aniline is C7H4BrClF3N. The presence of the trifluoromethoxy group is particularly noteworthy as it enhances the lipophilicity and metabolic stability of the compound, which can lead to improved bioavailability in biological systems.
Antimicrobial Properties
Research indicates that compounds with trifluoromethyl and halogen substituents exhibit significant antimicrobial activity. For instance, similar compounds have been shown to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis, which is crucial given the rise of multidrug-resistant strains .
Case Studies
- Inhibition of 5-Hydroxytryptamine (5-HT) Uptake : Similar compounds containing trifluoromethyl groups have demonstrated enhanced potency in inhibiting serotonin uptake, which is critical for developing antidepressants .
- Antitubercular Activity : A study on salicylanilides revealed that modifications similar to those found in 3-Bromo-5-chloro-4-(trifluoromethoxy)aniline could lead to potent antitubercular agents, highlighting the importance of structural modifications in enhancing biological activity .
Structure-Activity Relationship (SAR)
The biological activity of 3-Bromo-5-chloro-4-(trifluoromethoxy)aniline can be understood through SAR studies. The presence of both bromine and chlorine atoms, along with the trifluoromethoxy group, contributes to its activity profile:
| Substituent | Effect on Activity |
|---|---|
| Bromine (Br) | Enhances lipophilicity |
| Chlorine (Cl) | Increases binding affinity |
| Trifluoromethoxy (CF3O) | Improves metabolic stability |
These modifications suggest that careful tuning of substituents can lead to compounds with desirable pharmacological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
